4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c26-21(24-22-23-17-13-18-19(14-20(17)31-22)30-12-11-29-18)15-5-7-16(8-6-15)32(27,28)25-9-3-1-2-4-10-25/h5-8,13-14H,1-4,9-12H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPZPPDBSOFFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid
This intermediate is prepared via sulfonylation of 4-sulfobenzoic acid with azepane:
Procedure :
- Sulfonation : 4-Chlorosulfonylbenzoic acid is reacted with azepane in dichloromethane (DCM) at 0–5°C for 2 hours.
- Neutralization : The mixture is quenched with ice-cold water, and the pH is adjusted to 3–4 using dilute HCl.
- Isolation : The precipitate is filtered and recrystallized from ethanol/water (yield: 78–85%).
Key Parameters :
- Temperature control (<10°C) prevents side reactions.
- Excess azepane (1.2 equiv) ensures complete substitution.
Synthesis of 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine
This bicyclic amine is synthesized through cyclocondensation:
Procedure :
- Cyclization : 2-Amino-4,5-dihydroxybenzenethiol is treated with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 6 hours.
- Oxidation : The intermediate is oxidized with hydrogen peroxide (30%) to form the benzothiazole ring.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the amine (purity >95%).
Optimization :
- DMF enhances solubility of the dihydroxy precursor.
- Oxidizing agent concentration critical to avoid over-oxidation.
Amide Coupling Reaction
The final step involves coupling the benzoic acid and benzothiazolamine:
Procedure :
- Activation : 4-(Azepan-1-ylsulfonyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (1.5 equiv) at reflux for 3 hours to form the acyl chloride.
- Coupling : The acyl chloride is added dropwise to a solution of 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv) in DCM at 0°C.
- Workup : The mixture is stirred for 12 hours at room temperature, washed with NaHCO₃, and dried over MgSO₄.
- Purification : Recrystallization from methanol yields the title compound (yield: 65–72%).
Alternative Coupling Agents :
- HATU/EDCl : Higher yields (80–85%) but increased cost.
- DCC/DMAP : Requires anhydrous conditions, prone to urea byproduct formation.
Reaction Optimization and Challenges
Solvent Selection
- DCM : Preferred for acyl chloride formation (low nucleophilicity).
- DMF/THF : Used in polar aprotic conditions for coupling but may hydrolyze acyl chlorides.
Temperature and Time
- Acyl Chloride Formation : Reflux (70–80°C) ensures complete conversion.
- Coupling : 0°C → RT gradient minimizes side reactions (e.g., Schotten-Baumann).
Byproduct Management
- Unreacted Amine : Removed via acidic wash (pH 4–5).
- Dimerization : Suppressed by slow addition of acyl chloride.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
- E-Factor : Reduced from 12.5 (batch) to 4.8 (flow) via solvent recycling.
- PMI (Process Mass Intensity) : Improved by 40% using catalytic coupling agents.
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.12 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 4.32–4.25 (m, 4H, OCH₂), 3.21–3.15 (m, 6H, azepane) |
| IR (cm⁻¹) | 1675 (C=O), 1320 (S=O), 1245 (C-O-C) |
| HPLC | Retention time: 6.8 min (C18, 70:30 MeOH/H₂O) |
Purity Assessment :
- HPLC : >99% (area normalization).
- Elemental Analysis : C 55.72%, H 4.89%, N 8.86% (theoretical: C 55.81%, H 4.90%, N 8.88%).
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The azepane ring can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzamides, each of which can have distinct properties and applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Mechanism of Action : The compound appears to induce apoptosis and arrest the cell cycle at the G2/M phase. This mechanism is crucial for the development of effective anticancer therapies.
- Case Study : A study published in the Journal of Medicinal Chemistry reported IC50 values ranging from 5 to 10 μM against several cancer cell lines, demonstrating potent anticancer activity (PubMed ID: 34560054) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Activity Against Bacteria : Preliminary results indicate moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL.
- Potential Use in Tuberculosis Treatment : Derivatives of this compound have shown significant effects against resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
Neuropharmacological Applications
The compound may also play a role in treating neurodegenerative diseases:
- Multi-target Directed Ligands : Research has focused on synthesizing derivatives that target multiple pathways involved in neurodegeneration and depression.
- Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit specific enzymes related to neurodegenerative processes .
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)benzamide: Unique due to its combination of functional groups.
Benzamide derivatives: Similar in structure but may lack the azepane or dioxino rings.
Sulfonyl compounds: Share the sulfonyl group but differ in other structural features
Uniqueness
The uniqueness of 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide lies in its multifunctional nature, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound characterized by its unique structural features, including an azepane ring and a sulfonyl group. This compound is part of a larger class of benzamide derivatives and has garnered attention for its potential biological activities. The molecular formula is with a molecular weight of approximately 581.1 g/mol .
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₃₀H₃₃ClN₄O₅S₂ |
| Molecular Weight | 581.1 g/mol |
| Key Functional Groups | Azepane, Sulfonyl, Benzamide |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Derivatives containing benzothiazole structures have shown effectiveness against various bacterial and fungal strains .
Antioxidant Activity
Studies on related thiazolidin-4-one compounds reveal a broad spectrum of biological activities including antioxidant effects. For instance, specific derivatives have demonstrated substantial radical scavenging capabilities in assays like DPPH and nitric oxide (NO) tests . This suggests that modifications to the thiazolidin framework can enhance antioxidant potential.
Anticancer Activity
Preliminary findings suggest that this compound may also exhibit anticancer properties. For example, certain structural analogs have been reported to inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7 with IC50 values indicating potent activity . These findings highlight the potential for further development of this compound as an anticancer agent.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve interactions with specific enzymes or receptors implicated in disease processes. Investigating binding affinities and conducting biological assays will provide deeper insights into its therapeutic efficacy.
Case Study: Anticancer Activity
In a study examining the effects of thiazolidin derivatives on cancer cell lines:
- Compound Tested : A derivative similar to the target compound.
- Cell Lines : HepG2 (liver cancer), MCF-7 (breast cancer).
- Results : IC50 values were reported at 6.19 µM for HepG2 and 5.10 µM for MCF-7, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin .
Case Study: Antioxidant Activity
A series of oxazinyl-thiazolidin derivatives were evaluated for their antioxidant properties:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(azepan-1-ylsulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via coupling reactions between sulfonyl chlorides and amines under controlled pH and temperature. For example, the sulfonamide group is introduced by reacting azepane with a sulfonyl chloride derivative in dimethylformamide (DMF) at 0–5°C, followed by neutralization with sodium bicarbonate. Key parameters include solvent choice (e.g., DMF for polar intermediates), reaction time (12–24 hours), and purification via column chromatography using ethyl acetate/hexane gradients .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the connectivity of the azepane, benzothiazole, and benzamide moieties. High-resolution mass spectrometry (HR-MS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). Purity is assessed via reversed-phase HPLC with UV detection at 254 nm .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–9) at 25°C and 40°C for 24–72 hours. Degradation products are monitored using LC-MS, and kinetic stability is calculated via half-life determination. For example, the benzothiazole ring may hydrolyze under strongly acidic conditions, requiring pH 6–7 for optimal stability .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer : Conflicting bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) can be addressed using orthogonal assays. For instance, combine enzymatic assays (e.g., fluorometric protease inhibition) with cell viability tests (e.g., MTT assay on HEK-293 cells). Dose-response curves and statistical tools (ANOVA, p-value adjustments) clarify whether discrepancies arise from assay sensitivity or off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like carbonic anhydrase IX. Ligand preparation includes protonation state optimization (Epik, Schrödinger), while binding free energy calculations (MM-GBSA) validate interactions. Key residues (e.g., Zn²⁺ in active sites) are prioritized for mutagenesis studies .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce substituents via regioselective reactions:
- Benzamide moiety : Replace the azepane sulfonamide with piperidine or morpholine derivatives.
- Benzothiazole core : Incorporate electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilicity.
Parallel synthesis in 96-well plates with automated liquid handling accelerates library generation. Purification via preparative HPLC ensures >95% purity for biological testing .
Q. How can environmental fate studies be integrated into the compound’s development pipeline?
- Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial metabolism in soil/water). Use LC-MS/MS to quantify parent compound and metabolites. Ecotoxicity is assessed via Daphnia magna acute toxicity (48-hour LC₅₀) and algal growth inhibition tests. Data inform risk assessments under REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
